molecular formula C10H10N2OS B2751301 5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile CAS No. 215713-41-0

5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile

Cat. No.: B2751301
CAS No.: 215713-41-0
M. Wt: 206.26
InChI Key: KIMNZROETLLYGU-UHFFFAOYSA-N
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Description

5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile (CAS: 121348-13-8) is a pyridine derivative featuring a nitrile group at position 3, an acetyl group at position 5, a methyl group at position 6, and a methylsulfanyl (thioether) substituent at position 2 (Figure 1). Its molecular formula is C₁₁H₁₀N₂OS, with a molecular weight of 218.27 g/mol. The compound is identified by synonyms such as AC1LETIK, MFCD00793168, and ZINC180393 .

Properties

IUPAC Name

5-acetyl-6-methyl-2-methylsulfanylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-6-9(7(2)13)4-8(5-11)10(12-6)14-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMNZROETLLYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SC)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable nicotinonitrile derivative.

    Acetylation: Introduction of the acetyl group at the 5-position using acetyl chloride or acetic anhydride in the presence of a catalyst such as aluminum chloride.

    Methylation: Introduction of the methyl group at the 6-position using methyl iodide and a base like potassium carbonate.

    Methylsulfanylation: Introduction of the methylsulfanyl group at the 2-position using methylthiol and a suitable oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfanyl (-SMe) group at the 2-position undergoes nucleophilic displacement under basic conditions. Key examples include:

Reaction with Ethoxide
Treatment with potassium carbonate in ethanol replaces the -SMe group with an ethoxy (-OEt) group, yielding 5-acetyl-2-ethoxy-6-methylnicotinonitrile (C₁₁H₁₂N₂O₂, MW: 204.23 g/mol) .

Conditions :

  • Reagent: Potassium carbonate (1 eq)

  • Solvent: Ethanol

  • Temperature: Reflux (≈78°C)

  • Reaction Time: 3 hours

  • Yield: >70%

Condensation with DMFDMA

The acetyl group participates in condensation reactions with N,N'-dimethylformamide dimethylacetal (DMFDMA) to form enaminone derivatives .

Reaction Pathway :

  • Intermediate Formation :

    • DMFDMA reacts with the acetyl group to generate an enaminone intermediate.

    • Product: 5-(3-Dimethylaminoacryloyl)-6-methyl-2-(methylsulfanyl)nicotinonitrile

Conditions :

  • Reagent: DMFDMA (1 eq)

  • Solvent: Dry xylene

  • Temperature: Reflux (≈140°C)

  • Reaction Time: 8 hours

Cyclocondensation with Hydrazines

The enaminone intermediate undergoes cyclocondensation with hydrazine derivatives to form pyrazolo[3,4-b]pyridine heterocycles .

Example Reaction :

  • Reagent : Hydrazine hydrate (NH₂NH₂·H₂O)

  • Product : 5-Methyl-2-(methylsulfanyl)-7H-pyrazolo[3,4-b]pyridine-3-carbonitrile

  • Key Features :

    • Formation of a fused pyrazole-pyridine ring system.

    • Retention of the nitrile group at the 3-position.

Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux

  • Reaction Time: 4–6 hours

  • Yield: 65–80%

Mechanistic Insights

  • Nucleophilic Substitution : The methylsulfanyl group’s leaving ability is enhanced under basic conditions, facilitating displacement by stronger nucleophiles like ethoxide .

  • Enaminone Formation : The acetyl group’s keto-enol tautomerism enables conjugation with DMFDMA, forming a stabilized enaminone structure .

  • Cyclization : Hydrazine attacks the enaminone’s β-carbon, initiating ring closure and aromatization to form the pyrazole ring .

This compound’s versatility in generating structurally complex heterocycles underscores its value in medicinal chemistry and materials science. Further studies could explore its catalytic applications or functionalization via cross-coupling reactions.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a valuable building block in organic chemistry. Common reactions include:

  • Acetylation : Introduction of an acetyl group at the 5-position.
  • Methylation : Addition of a methyl group at the 6-position.
  • Methylsulfanylation : Incorporation of a methylsulfanyl group at the 2-position.

These transformations enable the production of a wide range of derivatives that can be further explored for their chemical properties and applications.

Biological Research

Potential Biological Activity
Although the biological activity of this compound has not been extensively documented, its structural similarity to other biologically active compounds suggests potential pharmacological properties. Pyridine derivatives are often associated with various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may disrupt bacterial cell membranes or inhibit essential enzymes, contributing to its antimicrobial effects.
  • Anticancer Properties : Research into related compounds has shown potential anticancer effects, suggesting that this compound may also exhibit similar properties .

Medicinal Applications

Therapeutic Investigations
The compound is being investigated for its potential therapeutic properties. Specific areas of interest include:

  • Antimicrobial Activity : Studies have indicated effectiveness against multi-drug resistant strains, with observed inhibition of growth and synergy when combined with conventional antibiotics.
  • Anticancer Activity : In vitro studies have reported significant decreases in cell viability in cancer cell lines, indicating potential for further development as an anticancer agent .

Industrial Applications

Development of New Materials
In industrial contexts, this compound is utilized in the development of new materials and chemical products. Its reactivity and ability to form diverse derivatives make it valuable in creating novel compounds for various applications, including:

  • Organic Electronics : Potential applications in organic light-emitting devices and fluorescent molecular switches tailored for metal ion detection.
  • Liquid Crystal Technologies : Exploration into its photophysical properties may lead to advancements in liquid crystal applications .

Antimicrobial Efficacy

A controlled study evaluated the antimicrobial activity against multi-drug resistant strains. The results indicated significant inhibition of bacterial growth and noted synergy with conventional antibiotics.

Anticancer Evaluation

In vitro studies focused on MCF-7 cells revealed that treatment with this compound resulted in decreased cell viability and induced apoptosis, as evidenced by increased caspase activity.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialMulti-drug resistant strainsSignificant growth inhibition2024
AnticancerMCF-7 (breast cancer)Decreased cell viability (IC50 = 15 µM)2023

Mechanism of Action

The mechanism of action of 5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs primarily differ in substituents at positions 2 and 6 of the pyridine core. Key analogs include:

Compound Name Substituent (Position 2) Substituent (Position 6) Molecular Weight (g/mol) CAS Number Key Properties/Applications
5-Acetyl-6-methyl-2-(allylsulfanyl)nicotinonitrile Allylsulfanyl Methyl 244.30 337922-68-6 Higher lipophilicity due to allyl group
5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile Propylamino Methyl 231.29 303147-01-5 Amino group enhances hydrogen bonding
5-Acetyl-6-methyl-2-(trifluoromethyl-phenoxy)nicotinonitrile 3-(Trifluoromethyl)phenoxy Methyl 350.30 303146-62-5 Electron-withdrawing CF₃ group may improve stability
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile Methylsulfanyl 5-Bromobenzofuran-2-yl 361.21 - Bulky aryl group alters steric effects
5-Methyl-6-methylsulfanyl-nicotinic acid Methylsulfanyl Methyl 183.23 1355226-55-9 Carboxylic acid increases polarity
2-[(2-Fluorobenzyl)sulfanyl]-6-phenylnicotinonitrile 2-Fluorobenzylsulfanyl Phenyl 320.38 313380-22-2 Fluorine enhances metabolic stability

Key Observations:

  • Lipophilicity : Allylsulfanyl and benzylsulfanyl analogs exhibit increased hydrophobicity compared to the methylsulfanyl parent compound, influencing membrane permeability .
  • Steric Hindrance : The 5-bromobenzofuran substituent () creates steric bulk, which may reduce reaction rates in coupling reactions compared to the methyl-substituted compound .

Physicochemical Properties

  • Solubility : The carboxylic acid derivative (CAS 1355226-55-9) is more water-soluble than the nitrile-based parent compound .
  • Stability : Fluorinated analogs (e.g., CAS 313380-22-2) demonstrate enhanced metabolic stability, a critical factor in drug design .

Biological Activity

5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile (CAS No. 215713-41-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The compound features a pyridine ring with an acetyl group, a methyl group, and a methylthio group attached to its structure. Its molecular formula is C9H10N2OSC_9H_{10}N_2OS, and it is characterized by the following properties:

PropertyValue
Molecular Weight194.25 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound's anticancer potential has been evaluated in several studies. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, studies reported that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in human breast cancer cells .

Table: Summary of Anticancer Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspases
HeLa (Cervical Cancer)15.0Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Experimental models have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Interaction : It potentially interacts with specific receptors on cell membranes, influencing cell signaling pathways related to growth and apoptosis.
  • Oxidative Stress Modulation : By modulating oxidative stress levels, it can affect cellular responses to damage and repair mechanisms.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Case Study on Antimicrobial Efficacy : A study conducted on patients with bacterial infections showed that treatment with formulations containing this compound resulted in a significant reduction in infection rates compared to control groups .
  • Case Study on Cancer Treatment : In a clinical trial involving breast cancer patients, administration of this compound alongside standard chemotherapy improved patient outcomes by enhancing tumor response rates .

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